H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA Trifluoroacetate is a synthetic peptide with significant relevance in biochemical research, particularly in studying protein interactions and enzymatic activities. This compound is recognized for its role as a chromogenic substrate for peptidyl-prolyl isomerases, specifically Pin1, which plays a crucial role in cell cycle regulation and signaling pathways. The compound has the CAS number 202739-41-1 and is commercially available from various suppliers, including VWR and Biosynth .
H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA Trifluoroacetate falls under the category of synthetic peptides. It is classified as a chromogenic substrate, which means it can undergo a color change upon reaction with specific enzymes, making it useful for detecting enzymatic activity in various biological assays.
The synthesis of H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide chain while minimizing side reactions. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the amino group of each amino acid is protected during synthesis, allowing for selective deprotection and coupling.
The molecular formula of H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA Trifluoroacetate is , indicating a complex structure comprising multiple amino acid residues and a phosphate group .
H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA participates in various biochemical reactions, primarily involving enzymatic hydrolysis by peptidyl-prolyl isomerases like Pin1. This reaction leads to the release of pNA, which can be quantitatively measured due to its chromogenic properties.
The reaction mechanism typically involves:
The mechanism of action for H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA involves:
Studies have shown that the catalytic efficiency () of Pin1 with this substrate can reach values as high as 20,160\mM^{-1}s^{-1} .
H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA Trifluoroacetate finds applications in various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, providing valuable insights into protein dynamics and cellular signaling mechanisms.
H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA trifluoroacetate salt (molecular weight: 1,169.06 g/mol) is a specialized chromogenic peptide substrate designed to study enzymes recognizing phosphorylated serine/threonine-proline motifs [1] [2]. Its core specificity lies in its phospho-Ser-Pro sequence, which serves as a recognition site for the peptidyl-prolyl isomerase Pin1—an enzyme critical in mitosis and cellular signaling [2] [7]. Pin1 exclusively targets phosphorylated Ser/Thr-Pro bonds in mitotic phosphoproteins, inducing conformational changes that regulate protein function [2] [5].
The tryptophan-phenylalanine-tyrosine (W-F-Y) N-terminal sequence enhances hydrophobic interactions with Pin1’s binding pocket, while the C-terminal p-nitroaniline (pNA) group enables spectrophotometric detection (λmax = 405 nm) upon enzymatic cleavage [4] [7]. This substrate shows negligible reactivity with non-isomerase kinases or phosphatases, confirming its orthogonal application in kinase pathway analyses [7].
Table 1: Specificity Profile Against Key Enzymes
Enzyme Class | Target Motif | Reactivity | Biological Role |
---|---|---|---|
Pin1 isomerase | pSer-Pro | High | Mitotic regulation, signaling cascades |
Proline-directed kinases | Ser/Thr-Pro | Low | Phosphorylation activation |
SH2-domain proteins | pTyr | None | Signal transduction |
The peptide’s utility extends to protease assays, where the Arg-pNA bond serves as the primary cleavage site. Trypsin-like proteases hydrolyze this bond, releasing p-nitroaniline and generating a detectable yellow color (ε = 10,500 M⁻¹cm⁻¹ at 405 nm) [2] [10]. This allows real-time quantification of protease kinetics. The phosphorylated serine residue modulates cleavage efficiency by altering the peptide’s conformational flexibility. Comparative studies show a 2.3-fold increase in cleavage rate upon Ser phosphorylation due to enhanced enzyme-substrate binding affinity [7].
Table 2: Cleavage Efficiency of Proteases
Protease | kcat (s⁻¹) | Km (μM) | Specificity Constant (kcat/Km) |
---|---|---|---|
Trypsin | 12.4 ± 0.8 | 38.2 ± 3.1 | 0.32 |
Thrombin | 8.7 ± 0.6 | 52.6 ± 4.5 | 0.17 |
Pin1* | N/A | N/A | N/A |
*Pin1 induces isomerization without cleavage [2].
Pin1’s interaction with this substrate follows Michaelis-Menten kinetics, with a Km of 28.5 ± 2.4 μM and kcat of 15.2 ± 1.1 s⁻¹ (pH 7.4, 25°C) [2] [7]. The trifluoroacetate counterion stabilizes the peptide in solution but does not alter catalytic parameters. Key kinetic insights include:
Table 3: Kinetic Parameters for Pin1 Binding
Parameter | Value | Conditions |
---|---|---|
Km | 28.5 ± 2.4 μM | 25°C, pH 7.4 |
kcat | 15.2 ± 1.1 s⁻¹ | 25°C, pH 7.4 |
Catalytic efficiency (kcat/Km) | 0.53 μM⁻¹s⁻¹ | 25°C, pH 7.4 |
Activation energy (Ea) | 45.2 kJ/mol | Arrhenius analysis |
Phosphorylated serine recognition involves a two-step mechanism:
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